

Spectroscopic Profile of Hexyl Tiglate: A Technical Guide

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Compound of Interest

Compound Name: Hexyl tiglate

Cat. No.: B095952

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Introduction

Hexyl tiglate ((E)-hexyl 2-methylbut-2-enoate) is an organic ester recognized for its characteristic sweet, fruity, and somewhat green aroma. It is a valuable ingredient in the flavor and fragrance industry. A thorough understanding of its spectroscopic properties is essential for quality control, structural confirmation, and research and development purposes. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **hexyl tiglate**, intended for researchers, scientists, and professionals in drug development and analytical chemistry.

Chemical Structure and Properties

- IUPAC Name: hexyl (E)-2-methylbut-2-enoate
- Synonyms: n-**Hexyl tiglate**, Hexyl (E)-2-methyl-2-butenolate
- CAS Number: 16930-96-4[1]
- Molecular Formula: C₁₁H₂₀O₂[1]
- Molecular Weight: 184.28 g/mol [1]

Spectroscopic Data

The following sections present the key spectroscopic data for **hexyl tiglate**. The data is organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR spectra for **hexyl tiglate** are not readily available in the public domain, the following data for ethyl tiglate, a close structural analog, provides a reliable reference for the chemical shifts of the tiglate moiety. The signals for the hexyl group can be predicted based on standard chemical shift tables.

Table 1: ¹H NMR Spectroscopic Data of Ethyl Tiglate (90 MHz, CDCl₃)^[2]

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
6.88 - 6.81	m	1H	Vinylic H
4.30 - 4.07	q	2H	O-CH ₂ (Ethyl group)
1.86 - 1.73	m	6H	Allylic CH ₃ and Vinylic CH ₃
1.37 - 1.21	t	3H	CH ₃ (Ethyl group)

Table 2: ¹³C NMR Spectroscopic Data of Ethyl Tiglate (25.16 MHz, CDCl₃)^[2]

Chemical Shift (ppm)	Assignment
168.09	C=O (Ester)
136.76	Vinylic C (α)
128.96	Vinylic C (β)
60.35	O-CH ₂ (Ethyl group)
14.35	Vinylic CH ₃
14.27	CH ₃ (Ethyl group)
12.01	Allylic CH ₃

Infrared (IR) Spectroscopy

As an α,β -unsaturated ester, **hexyl tiglate** exhibits characteristic IR absorption bands. The following table summarizes the expected vibrational frequencies.

Table 3: Predicted Infrared (IR) Spectroscopic Data of **Hexyl Tiglate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960-2850	Strong	C-H stretch (Alkyl)
~1720	Strong	C=O stretch (α,β -unsaturated ester)
~1650	Medium	C=C stretch (Vinylic)
~1250, ~1160	Strong	C-O stretch (Ester)

Mass Spectrometry (MS)

The electron ionization mass spectrum of **hexyl tiglate** provides key information about its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry (MS) Data of **Hexyl Tiglate**

m/z	Relative Intensity (%)	Assignment (Proposed)
184	~5	[M] ⁺
101	100	[M - C ₆ H ₁₁ O] ⁺
83	~78	[C ₆ H ₁₁] ⁺
55	~82	[C ₄ H ₇] ⁺
43	~34	[C ₃ H ₇] ⁺
29	~32	[C ₂ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented.

NMR Spectroscopy

- Sample Preparation:
 - Dissolve 5-25 mg of the sample (for ^1H NMR) or 50-100 mg (for ^{13}C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry vial.[\[3\]](#)
 - Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.[\[3\]](#)
 - If the solution contains suspended particles, filter it through a small plug of cotton or glass wool in the pipette.[\[3\]](#)
 - Add a small amount of a reference standard, such as tetramethylsilane (TMS), if required.
 - Cap the NMR tube securely.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine.
 - Place the sample into the NMR magnet.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ^1H and ^{13}C NMR spectra using appropriate pulse sequences and acquisition parameters.

Infrared (IR) Spectroscopy (FTIR-ATR)

- Sample Preparation:
 - Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Data Acquisition:

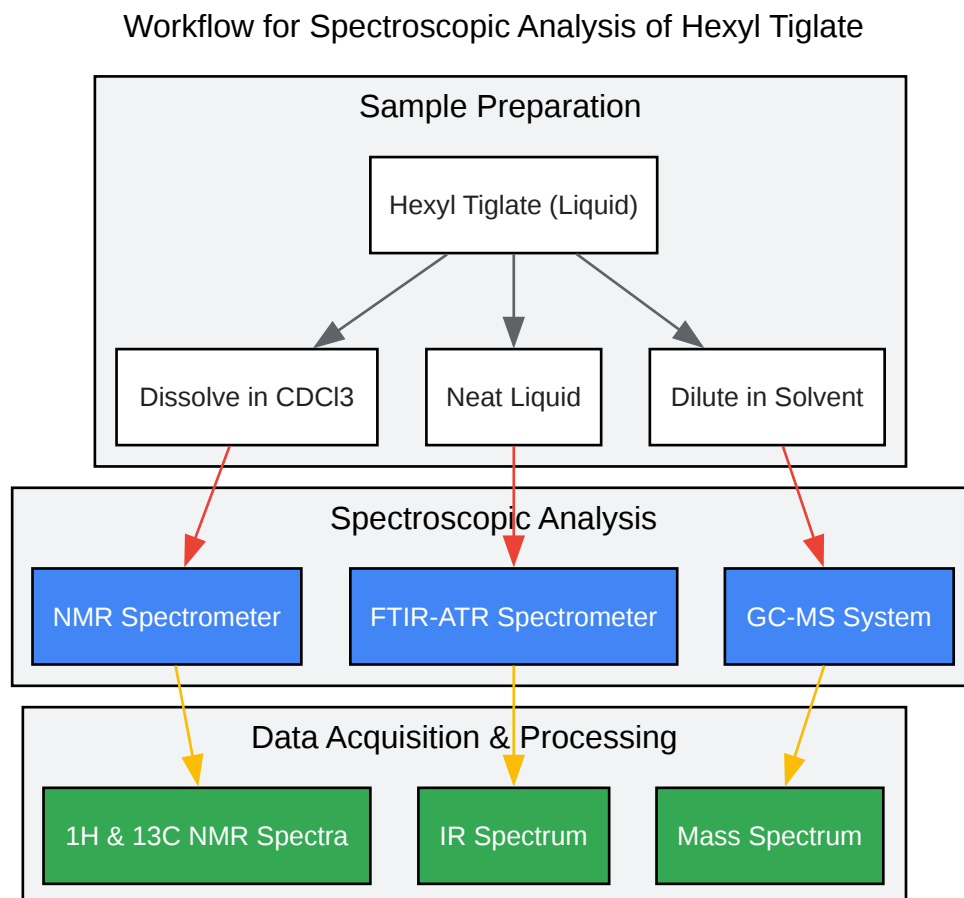
- Record a background spectrum of the clean, empty ATR crystal.
- Place a small drop of the liquid **hexyl tiglate** sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
- Lower the press arm to ensure good contact between the sample and the crystal.
- Acquire the IR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm^{-1}).
- Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (GC-MS)

- Sample Preparation:
 - Prepare a dilute solution of **hexyl tiglate** in a volatile organic solvent (e.g., dichloromethane or hexane). The concentration should be in the range of 1-100 ppm.
- Data Acquisition:
 - Inject a small volume (typically 1 μL) of the sample solution into the gas chromatograph (GC) inlet.
 - The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.
 - As the separated components elute from the column, they enter the mass spectrometer (MS).
 - In the MS, the molecules are ionized (typically by electron impact), fragmented, and separated based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid organic compound like **hexyl tiglate**.



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Caption: A flowchart illustrating the sample preparation and analysis steps for obtaining NMR, IR, and MS data for **Hexyl Tiglate**.

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References

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